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Introduction

In the field of proteomics, chemical derivatization of proteins is a powerful strategy to facilitate
their analysis by mass spectrometry (MS). 2,2-Dimethylsuccinic anhydride is a chemical
reagent that can be employed to modify primary amino groups in proteins, specifically the N-
terminus of the polypeptide chain and the e-amino group of lysine residues. This modification
introduces a stable 2,2-dimethylsuccinyl group, which imparts a predictable mass shift and
alters the chemical properties of the modified peptides. This application note details the
potential uses of 2,2-Dimethylsuccinic anhydride in proteomics workflows, including
protocols for protein modification and subsequent analysis.

The primary applications of modifying proteins with 2,2-Dimethylsuccinic anhydride in
proteomics are twofold. Firstly, the derivatization of lysine residues blocks the cleavage site for
trypsin, a commonly used protease that specifically cleaves C-terminal to lysine and arginine
residues.[1] By blocking cleavage at lysine, the resulting peptides after trypsin digestion will be
longer, which can be advantageous for protein identification and the characterization of other
post-translational modifications. Secondly, the reaction with the primary amine neutralizes its
positive charge and introduces a carboxyl group, resulting in a net negative charge at neutral
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and alkaline pH. This alteration of the isoelectric point can be leveraged for specific enrichment
or separation of modified proteins or peptides.

Chemical Principle

2,2-Dimethylsuccinic anhydride reacts with nucleophilic primary amines through a
nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the
anhydride, leading to the opening of the anhydride ring and the formation of a stable amide
bond. The other carbonyl group is converted to a carboxylic acid.

Key Applications

o Targeted Protein Digestion: By blocking tryptic cleavage at lysine residues, researchers can
generate a specific set of peptides that are cleaved only at arginine residues. This can
simplify complex protein digests and aid in targeted proteomics studies.

o Protein Charge Modification: The introduction of a carboxyl group for every modified amine
can significantly alter the isoelectric point of a protein, which can be utilized in separation
techniques like isoelectric focusing.

e Quantitative Proteomics: While not an isobaric labeling reagent itself, isotopically labeled
versions of 2,2-Dimethylsuccinic anhydride (e.g., containing 13C or 2H) could be
synthesized and used for relative quantification of proteins in different samples.

Data Presentation

Modification of a protein with 2,2-Dimethylsuccinic anhydride results in a specific mass
increase for each derivatized primary amine. This mass shift can be precisely detected by
mass spectrometry.

Table 1: Theoretical Mass Shifts upon Modification with 2,2-Dimethylsuccinic Anhydride

Chemical Formula Monoisotopic Mass Average Mass Shift
of Adduct Shift (Da) (Da)

Modification

2,2-

Dimethylsuccinylation

CeHsOs3 128.0473 128.13
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Note: The mass shift is calculated based on the addition of the 2,2-dimethylsuccinyl group
(CeHsO3) and the loss of one hydrogen atom from the amine group.[2][3][4][5][6]

lllustrative Quantitative Data

While specific quantitative proteomics data using 2,2-Dimethylsuccinic anhydride is not
readily available in the literature, the following table illustrates how data from a hypothetical
quantitative experiment comparing a control and a treated sample could be presented. This
example is analogous to studies using other succinylating agents.[7][8]

Table 2: Example of Quantitative Proteomics Data for Succinylated Peptides

. . . Fold Change
Protein Peptide Modification
] ) (Treated/Contr  p-value
Accession Sequence Site )
o

LVVNEVTEFAKT

P02768 CVADESAENCD K15 25 0.012
KSLHTLFGDK
YLGKIVDLINNN

Q9Y6R4 CMDQKDFLVFS K10 -3.2 0.005
LDFFINDYTK
AAEKAVKEEAG

P62258 K4, K8 1.8 0.045
GITPLSALK
VSLKGSYVTTL

P08670 K K4, K11 -1.5 0.033

Experimental Protocols

Protocol 1: Modification of Proteins with 2,2-Dimethylsuccinic Anhydride

This protocol describes the modification of primary amines in a protein sample prior to

enzymatic digestion.

Materials:
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e Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)
e 2,2-Dimethylsuccinic anhydride
e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e 1 M HEPES, pH 8.5
e Reducing agent (e.g., Dithiothreitol - DTT)
o Alkylating agent (e.g., lodoacetamide - IAA)
e Desalting column
Procedure:
» Protein Solubilization and Reduction:
o Dissolve the protein sample in 8 M urea containing 50 mM HEPES, pH 8.5.
o Add DTT to a final concentration of 10 mM.
o Incubate at 37°C for 1 hour.
» Alkylation:
o Cool the sample to room temperature.
o Add IAAto a final concentration of 25 mM.
o Incubate in the dark at room temperature for 30 minutes.
o Buffer Exchange:

o Remove urea, excess DTT, and IAA using a desalting column, exchanging the buffer to 50
mM HEPES, pH 8.5.

o Modification Reaction:
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o Prepare a fresh stock solution of 2,2-Dimethylsuccinic anhydride in anhydrous DMF or
DMSO (e.g., 1 M).

o Add a 50-100 fold molar excess of 2,2-Dimethylsuccinic anhydride to the protein
solution. The optimal ratio should be determined empirically.

o Maintain the pH at 8.0-8.5 during the reaction by adding small aliquots of 1 M HEPES, pH
8.5 if necessary.

o Incubate the reaction at room temperature for 2 hours with gentle mixing.

e Quenching and Sample Cleanup:

o Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating
for 15 minutes.

o Remove excess reagent and byproducts by buffer exchange using a desalting column into
a buffer suitable for downstream applications (e.g., 50 mM Ammonium Bicarbonate for
trypsin digestion).

Protocol 2: In-solution Digestion of Modified Proteins
This protocol outlines the digestion of the 2,2-dimethylsuccinylated protein sample with trypsin.
Materials:
» Modified protein sample in 50 mM Ammonium Bicarbonate, pH 8.0
o Trypsin (mass spectrometry grade)
e Formic Acid
Procedure:
e Enzymatic Digestion:
o Add trypsin to the modified protein sample at a 1:50 (w/w) enzyme-to-protein ratio.[9]

o Incubate at 37°C for 12-16 hours.[10]
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» Digestion Quenching:

o Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be
below 3.

e Peptide Desalting:

o Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction
method.

o Elute the peptides in a solution of 50% acetonitrile, 0.1% formic acid.
o Sample Preparation for Mass Spectrometry:
o Dry the eluted peptides in a vacuum centrifuge.

o Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic
acid in water).

Visualizations
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Caption: Workflow for proteomic analysis using 2,2-Dimethylsuccinic anhydride.
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Caption: Reaction of 2,2-Dimethylsuccinic anhydride with a primary amine on a protein.
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Caption: Bioinformatic workflow for analyzing modified peptide data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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